molecular formula C17H24N4O3 B2914506 N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 952975-04-1

N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2914506
M. Wt: 332.404
InChI Key: AZSHIFRTUHWTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, commonly known as AMPA, is a compound that has been studied extensively in the field of neuroscience. It is a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves the reaction of 3-acetamidophenylamine with oxalyl chloride to form N-(3-acetamidophenyl)oxalamide. This intermediate is then reacted with 1-methylpiperidine-4-methanol to form the final product.

Starting Materials
3-acetamidophenylamine, oxalyl chloride, 1-methylpiperidine-4-methanol

Reaction
Step 1: React 3-acetamidophenylamine with oxalyl chloride in the presence of a base such as triethylamine to form N-(3-acetamidophenyl)oxalamide., Step 2: React N-(3-acetamidophenyl)oxalamide with 1-methylpiperidine-4-methanol in the presence of a base such as potassium carbonate to form N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide.

Scientific Research Applications

AMPA has been extensively studied in the field of neuroscience due to its ability to modulate the activity of the AMPA receptor. It has been shown to enhance synaptic plasticity and improve memory formation in animal models. Furthermore, it has been suggested that AMPA may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

Mechanism Of Action

AMPA acts as a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the amplitude and duration of the excitatory postsynaptic potential (EPSP), which leads to enhanced synaptic transmission and plasticity.

Biochemical And Physiological Effects

AMPA has been shown to enhance synaptic plasticity and improve memory formation in animal models. It has also been shown to have neuroprotective effects against excitotoxicity and ischemia. In addition, AMPA has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects.

Advantages And Limitations For Lab Experiments

One advantage of using AMPA in lab experiments is its specificity for the AMPA receptor, which allows for the selective modulation of this receptor subtype. However, one limitation of using AMPA is its short half-life, which may require frequent dosing in experiments.

Future Directions

Future research on AMPA may focus on the development of more potent and selective modulators of the AMPA receptor, as well as the investigation of its potential therapeutic applications in the treatment of cognitive disorders. Furthermore, the role of AMPA in synaptic plasticity and memory formation may be further elucidated through the use of advanced imaging techniques and genetic manipulation of animal models.

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-12(22)19-14-4-3-5-15(10-14)20-17(24)16(23)18-11-13-6-8-21(2)9-7-13/h3-5,10,13H,6-9,11H2,1-2H3,(H,18,23)(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSHIFRTUHWTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-acetamidophenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

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